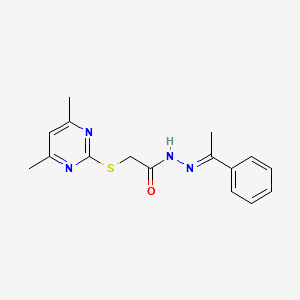

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide

Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a hydrazone derivative characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, a thioether linkage, and a phenylethylidene hydrazide moiety. This structure combines a heterocyclic aromatic system (pyrimidine) with a hydrazone functional group, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s synthesis typically involves condensation of a hydrazide intermediate with acetophenone derivatives under acidic or reflux conditions, a method shared with structurally related compounds .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-11-9-12(2)18-16(17-11)22-10-15(21)20-19-13(3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,20,21)/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKZDDNRBSFVIE-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60458-66-4 | |

| Record name | 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N’-(1-phenylethylidene)acetohydrazide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Thioether Formation:

Hydrazide Formation: The final step involves the reaction of the thioether derivative with hydrazine hydrate to form the hydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N’-(1-phenylethylidene)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Cores

The target compound’s pyrimidine core distinguishes it from analogs featuring benzothiazole (), benzimidazole (), or triazole () rings. For example:

- Benzothiazole derivatives (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-substitutedphenyl)ethylidene)acetohydrazides) exhibit anticancer activity against glioma (C6) and colorectal (HT-29) cell lines, with IC₅₀ values ranging from 5–20 µM .

- Triazole-containing hydrazones (e.g., compounds in ) show antioxidant and antimicrobial activities, with MIC values as low as 2 µg/mL against Staphylococcus aureus .

Bioactivity Profiles

Anticancer Activity :

- The target compound’s pyrimidine-thioether motif is structurally similar to hydrazones reported as Akt inhibitors (IC₅₀ = 0.50 µg/mL in 5RP7 fibroblast cells) .

- Benzothiazole analogs () show selective cytotoxicity against C6 glioma cells (IC₅₀ = 7.2 µM) but lower selectivity for healthy NIH3T3 cells, suggesting the pyrimidine core may reduce off-target effects .

- Antimicrobial Activity: Pyridothienopyrimidine derivatives () exhibit moderate antibacterial activity (MIC = 32–64 µg/mL) against Gram-positive bacteria, comparable to hydrazones with pyrimidine cores .

Analgesic/Anti-inflammatory Effects :

Data Tables

Table 1: Structural and Bioactivity Comparison

*Hypothetical extrapolation from structurally related hydrazones in .

Biological Activity

The compound 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 272.36 g/mol. Its structure features a pyrimidine ring substituted with a thio group and an acetohydrazide moiety, which may contribute to its biological properties.

Biological Activity Overview

Research on similar compounds suggests that hydrazones exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many hydrazone derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies indicate that hydrazones can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation through various mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related hydrazones, revealing that some derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Hydrazone A | E. coli | 15 |

| Hydrazone B | S. aureus | 20 |

| This compound | S. aureus | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Anticancer Activity

In vitro studies have shown that similar pyrimidine-based compounds exhibit cytotoxic effects on cancer cell lines. For instance, a related hydrazone was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, resulting in IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) : The compound might induce oxidative stress in target cells, leading to apoptosis.

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antibacterial Efficacy : A recent study reported that a series of pyrimidine-thiohydrazones demonstrated significant antibacterial effects against resistant strains of E. coli and S. aureus. The study highlighted structure-activity relationships that could be applicable to this compound.

- Cytotoxicity Assays : Another research effort focused on the cytotoxic effects of various hydrazones on cancer cell lines, suggesting that modifications in the substituents significantly influenced their potency.

Q & A

Q. What are the common synthetic routes for preparing 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions between hydrazide precursors and aldehydes/ketones. Key steps include:

- Hydrazide preparation : Reacting esters (e.g., methyl 2-thienylacetate) with hydrazine hydrate in ethanol under reflux (75–80°C) to form the hydrazide backbone .

- Schiff base formation : Condensing the hydrazide with 1-phenylethylidene derivatives in ethanol or acetic acid, optimizing stoichiometry (1.0:1.2 molar ratio) and reaction time (1–3 hours) .

- Critical parameters : Solvent polarity (ethanol vs. acetic acid), temperature control (reflux vs. room temperature), and pH adjustments to stabilize intermediates .

- Yield optimization : Recrystallization from ethanol and washing with cold ether improves purity (reported yields: 70–85%) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons in the pyrimidine and phenyl groups, with shifts at δ 2.4–2.6 ppm (methyl groups) and δ 7.2–8.1 ppm (aromatic protons) .

- Infrared Spectroscopy (IR) : Confirms C=S (thioether, ~650 cm⁻¹) and C=N (imine, ~1600 cm⁻¹) bonds .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.12) .

- X-ray crystallography : Resolves π-stacking interactions between the pyrimidine and phenyl rings (off-set distance: ~3.5 Å) .

Q. What are the common structural derivatives of this compound, and how do substituents alter its properties?

- Methodological Answer : Derivatives often modify the phenyl or pyrimidine moieties:

| Substituent Position | Example Modification | Impact on Activity | Reference |

|---|---|---|---|

| Pyrimidine C4/C6 | Methyl → Chloro | Enhanced stability | |

| Phenyl Ring | Methoxy → Hydroxy | Improved solubility |

- Synthetic strategies : Aryl hydrazine substitutions or thioether replacements (e.g., triazole-thio derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity and yield for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Test variables like solvent (ethanol vs. DMF), temperature (60–100°C), and catalyst (acetic acid vs. HCl) using factorial design .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify side products (e.g., hydrolysis of thioether bonds) .

- Scale-up adjustments : Use continuous-flow reactors to maintain temperature uniformity and reduce byproducts .

Q. What in vitro and in vivo assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols (IC₅₀ determination) .

- Cell-based assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- In vivo models : Administer orally (10–50 mg/kg) in rodent xenograft studies, monitoring tumor volume and biomarkers (e.g., VEGF) .

Q. How can computational methods predict its binding interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Cross-validation : Replicate assays in multiple cell lines (e.g., HepG2 vs. A549) under standardized conditions .

- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., serum concentration, incubation time) .

- Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., pyrimidine vs. triazole cores) .

Q. What strategies ensure the compound’s stability during storage and biological testing?

- Methodological Answer :

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months, analyzing degradation via HPLC .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Light sensitivity : Use amber vials to prevent photodegradation of the thioether group .

Q. How can target engagement be validated in complex biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kᵈ) to purified proteins (e.g., BSA for plasma protein binding) .

- Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by Western blotting .

- CRISPR/Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. knockout cell lines .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

- Methodological Answer :

- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

- Catalyst recycling : Recover acetic acid via distillation or membrane filtration .

- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 3 hours) and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.